molecular formula C5H11NO B7967916 2-Methylpyrrolidin-3-ol

2-Methylpyrrolidin-3-ol

Cat. No. B7967916
M. Wt: 101.15 g/mol
InChI Key: PNHQGHVFLXERHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Treatment : A compound named 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) and is currently in phase I clinical trials for cancer treatment. It exhibits excellent enzyme potency and cellular potency against PARP-1 and PARP-2 enzymes (Penning et al., 2009).

  • Organic Synthesis : The compound 2-Methylpyrrolidin-3-ol has been utilized in the synthesis of 3-amino-2-methylpyrrolidines via a novel protocol. This synthesis is a part of the formal synthesis of the antipsychotic emonapride (D’hooghe, Aelterman & de Kimpe, 2009).

  • Environmental Chemistry : N-methylpyrrolidin-2-one hydrotribromide (MPHT), a derivative of this compound, is used in organic synthesis, particularly in bromination reactions of different organic compounds, oxidation reactions, and epoxide ring-opening reactions. MPHT is noted for its environmentally friendly character (Jain & Sain, 2010).

  • Antimicrobial Activity : Novel succinimide derivatives of 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones have been synthesized and shown to exhibit promising in vitro antifungal activities against several test fungi (Cvetković et al., 2019).

  • Corrosion Inhibition : A series of cationic surfactants derived from 1-methylpyrrolidin-3-ol have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These compounds showed good surface behavior and high inhibition efficiency (Hegazy et al., 2016).

  • Neuroprotection : A compound, Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), a derivative of this compound, has been identified as a selective agonist of metabotropic glutamate receptors mGlu2 and -3. It shows neuroprotective properties against excitotoxic neuronal death (Battaglia et al., 1998).

properties

IUPAC Name

2-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHQGHVFLXERHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpyrrolidin-3-ol
Reactant of Route 2
2-Methylpyrrolidin-3-ol
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Reactant of Route 4
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Reactant of Route 5
2-Methylpyrrolidin-3-ol
Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.